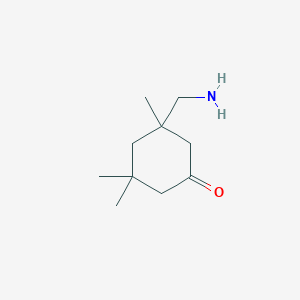

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone

Übersicht

Beschreibung

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21NO. This compound is a colorless to yellow low-viscosity liquid with a slight amine odor. It is widely used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone typically involves the hydrogenation of isophorone, followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the continuous hydrogenation of isophorone in the presence of ammonia and a suitable catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Primary amines.

Substitution: Alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone involves its interaction with various molecular targets. In the context of epoxy resin curing, it acts as a hardener by reacting with the epoxy groups to form cross-linked networks. This process enhances the mechanical strength and thermal stability of the resulting material .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine: Another cycloaliphatic amine with similar applications but different chemical properties.

Isophorone: The precursor to 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, used in various industrial applications.

Hexamethylenediamine: A linear aliphatic diamine used in the production of nylon and other polymers.

Uniqueness

This compound is unique due to its cycloaliphatic structure, which imparts superior mechanical and thermal properties to the materials it is used in. Its ability to act as a curing agent for epoxy resins makes it highly valuable in industrial applications .

Biologische Aktivität

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, also known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a chemical compound that serves primarily as an intermediate in the production of epoxy resin hardeners. Its biological activity is of interest due to its potential effects on human health and its applications in various industrial processes. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, irritant properties, and potential for causing allergic reactions.

- Chemical Name : this compound

- CAS Number : 2855-13-2

- Molecular Formula : C10H19N

- Molecular Weight : 169.27 g/mol

Toxicity

The toxicity of this compound has been evaluated through various studies:

Genotoxicity

Research indicates that this compound does not exhibit mutagenic or clastogenic properties. It has shown negative results in various tests including:

- Ames Test : No mutagenic effects were observed in bacterial systems.

- Chromosomal Aberration Tests : Negative results were recorded in mammalian cell systems .

Reproductive and Developmental Toxicity

In a 90-day oral study on rats, no adverse effects on reproductive organs were noted. Additionally, teratogenic effects were not observed in studies where pregnant rats were administered doses up to 250 mg/kg body weight per day , with a NOAEL (No Observed Adverse Effect Level) established at 50 mg/kg body weight per day for maternal toxicity .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 = 1,030 mg/kg (rats) |

| Skin Irritation | Strong irritant; corrosive after repeated exposure |

| Eye Irritation | Severe irritation observed in rabbits |

| Respiratory Effects | Case report of bronchial obstruction |

| Genotoxicity | Not mutagenic or clastogenic |

| Reproductive Toxicity | No adverse effects on reproductive organs; NOAEL = 50 mg/kg/day |

Occupational Exposure

A notable case involved a 44-year-old male worker who experienced severe bronchial obstruction after prolonged exposure to hardeners containing this compound. This incident highlights the potential respiratory hazards associated with occupational exposure to this compound and emphasizes the need for adequate protective measures in industrial settings .

Allergic Reactions

Frequent exposure to this compound has been linked to allergic contact dermatitis in humans. This suggests that individuals working with this chemical may develop sensitization over time, leading to skin reactions upon subsequent exposures .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAXWZSPDYMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285634 | |

| Record name | 3-(aminomethyl)-3,5,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-20-2 | |

| Record name | NSC42533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(aminomethyl)-3,5,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.